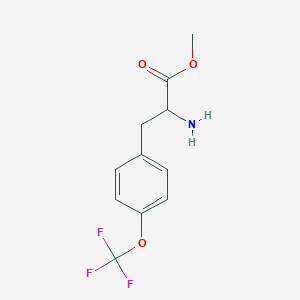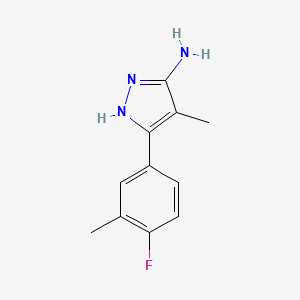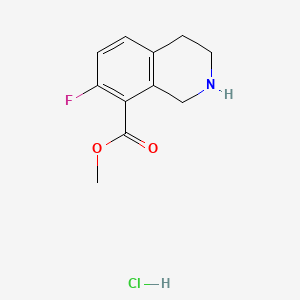
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylate ester group at the 8th position of the isoquinoline ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoro-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is typically stirred at room temperature for several hours.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active isoquinoline moiety, which can then interact with various biological pathways.
Comparaison Avec Des Composés Similaires
7-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the ester group, resulting in different chemical
Propriétés
Formule moléculaire |
C11H13ClFNO2 |
|---|---|
Poids moléculaire |
245.68 g/mol |
Nom IUPAC |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10-8-6-13-5-4-7(8)2-3-9(10)12;/h2-3,13H,4-6H2,1H3;1H |
Clé InChI |
LTTUOGHGIKRYIS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC2=C1CNCC2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


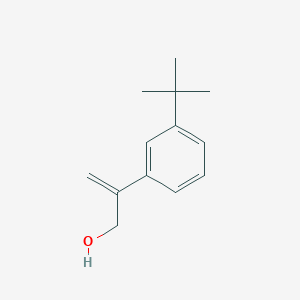
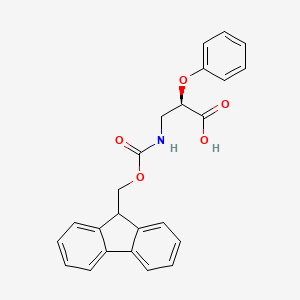

![5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B13477157.png)
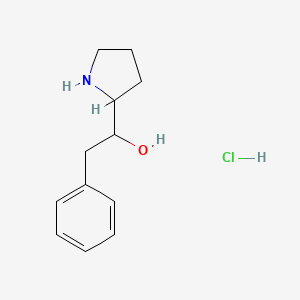
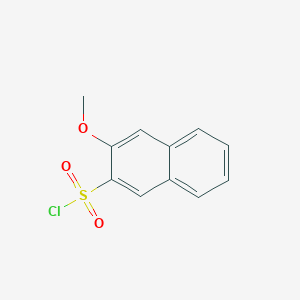
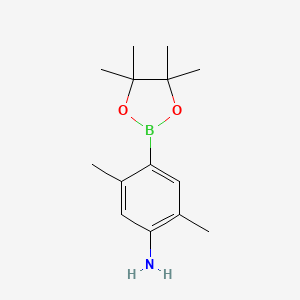
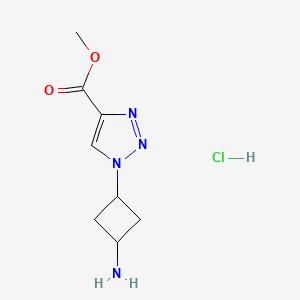
![2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate](/img/structure/B13477197.png)
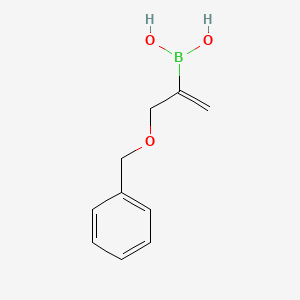
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13477211.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13477216.png)
